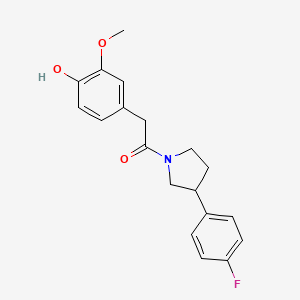

1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-(4-hydroxy-3-methoxyphenyl)ethanone

描述

1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-(4-hydroxy-3-methoxyphenyl)ethanone is a complex organic compound that features a pyrrolidine ring substituted with a fluorophenyl group and a hydroxy-methoxyphenyl ethanone moiety

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-(4-hydroxy-3-methoxyphenyl)ethanone typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihalide.

Substitution with Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, often using a fluorinated benzene derivative.

Attachment of the Ethanone Moiety: The ethanone moiety is attached through a Friedel-Crafts acylation reaction, using an appropriate acyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust purification techniques such as crystallization and chromatography.

化学反应分析

Types of Reactions

1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-(4-hydroxy-3-methoxyphenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).

Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other mild oxidizing agents.

Reduction: NaBH4, LiAlH4 (Lithium aluminium hydride).

Substitution: Nitrating agents (HNO3/H2SO4), halogenating agents (Br2, Cl2).

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an alcohol.

Substitution: Formation of nitro or halogenated derivatives.

科学研究应用

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Pyrrolidine Ring : Achieved through cyclization involving an amine and a dihalide.

- Substitution with Fluorophenyl Group : Introduced via nucleophilic substitution using a fluorinated benzene derivative.

- Attachment of the Ethanone Moiety : Accomplished through Friedel-Crafts acylation with an acyl chloride in the presence of a Lewis acid catalyst.

The compound's molecular formula is , with a molecular weight of approximately 366.44 g/mol. Its structure includes a pyrrolidinyl moiety and a hydroxy-methoxyphenyl group, contributing to its biological activity.

Scientific Research Applications

-

Medicinal Chemistry :

- The compound is being investigated for its pharmacological properties, particularly in the treatment of neurological disorders. Its structural features suggest potential as a therapeutic agent targeting specific receptors involved in neurotransmission.

- Preliminary studies indicate that it may act as an inhibitor of certain enzymes linked to cancer progression, highlighting its potential in oncology.

-

Biological Research :

- Utilized as a probe to study receptor-ligand interactions, it helps elucidate signal transduction pathways within cellular systems. This application is crucial for understanding complex biological processes and developing targeted therapies.

- The compound's interaction with various biological targets can provide insights into its role in modulating physiological responses, making it valuable for research in pharmacology and biochemistry.

-

Industrial Applications :

- There is potential for this compound to serve as an intermediate in organic synthesis, particularly in the development of advanced materials and pharmaceuticals. Its unique chemical structure may facilitate the creation of novel compounds with desirable properties.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential therapeutic effects:

- Neurological Studies : Research indicates that compounds similar to 1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-(4-hydroxy-3-methoxyphenyl)ethanone exhibit neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

- Cancer Research : Investigations into enzyme inhibition have shown promise in reducing tumor growth in preclinical models, suggesting a pathway for future drug development targeting cancer metabolism.

作用机制

The mechanism of action of 1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-(4-hydroxy-3-methoxyphenyl)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances its binding affinity to these targets, while the hydroxy-methoxyphenyl ethanone moiety contributes to its overall pharmacokinetic properties. The compound may modulate signal transduction pathways, leading to its observed biological effects.

相似化合物的比较

Similar Compounds

1-(3-(4-Chlorophenyl)pyrrolidin-1-yl)-2-(4-hydroxy-3-methoxyphenyl)ethanone: Similar structure but with a chlorine atom instead of fluorine.

1-(3-(4-Methylphenyl)pyrrolidin-1-yl)-2-(4-hydroxy-3-methoxyphenyl)ethanone: Similar structure but with a methyl group instead of fluorine.

Uniqueness

1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-(4-hydroxy-3-methoxyphenyl)ethanone is unique due to the presence of the fluorine atom, which can significantly influence its electronic properties, binding affinity, and metabolic stability compared to its analogs.

生物活性

1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-(4-hydroxy-3-methoxyphenyl)ethanone is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant case studies.

- Molecular Formula : C19H18FN5O2

- Molecular Weight : 365.37 g/mol

- CAS Number : Not specifically listed in the provided sources, but related compounds can be referenced for structural analysis.

Biological Activity Overview

The compound exhibits several biological activities, including:

-

Anticancer Activity

- Research indicates that derivatives of similar structures have shown significant anticancer properties. For instance, phenolic compounds like 4-hydroxy-3-methoxyphenyl derivatives are known for their cytotoxic effects against various cancer cell lines, including breast and colon cancers .

- The presence of the 4-fluorophenyl group may enhance the lipophilicity and membrane permeability of the compound, potentially increasing its efficacy in targeting cancer cells.

- Antioxidant Properties

- Neuroprotective Effects

The biological activity of this compound may involve several mechanisms:

- Inhibition of Cell Proliferation : Similar compounds have been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death through caspase activation and mitochondrial dysfunction .

Case Studies

-

Study on Anticancer Activity :

- A study examining a series of phenolic compounds demonstrated that those with a methoxy group exhibited enhanced cytotoxicity against A431 (epidermoid carcinoma) cells, with IC50 values significantly lower than standard treatments like doxorubicin . This suggests that the methoxy substitution in our compound could similarly enhance anticancer efficacy.

- Antioxidant Activity Assessment :

Data Table: Biological Activities Comparison

常见问题

Q. Basic: What are the established synthetic routes for 1-(3-(4-fluorophenyl)pyrrolidin-1-yl)-2-(4-hydroxy-3-methoxyphenyl)ethanone?

Methodological Answer:

The synthesis typically involves multi-step organic reactions:

Pyrrolidine Functionalization: React 4-fluorophenyl-pyrrolidine precursors with carbonylating agents (e.g., chloroacetyl chloride) to introduce the ethanone moiety .

Aromatic Substitution: Couple the intermediate with a 4-hydroxy-3-methoxyphenyl group via nucleophilic acyl substitution or Suzuki-Miyaura cross-coupling, depending on the leaving group .

Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate the final product.

Key Reaction Conditions Table:

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1 | Chloroacetyl chloride, DCM, 0–25°C | 65–75 | |

| 2 | Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C | 50–60 |

Q. Basic: How is the structural configuration of this compound validated?

Methodological Answer:

A combination of spectroscopic and crystallographic techniques is employed:

- X-ray Crystallography: Determines absolute stereochemistry and bond angles (e.g., using SHELX programs for refinement) .

- NMR Spectroscopy: ¹H/¹³C NMR identifies proton environments (e.g., pyrrolidine ring protons at δ 2.5–3.5 ppm; aromatic protons at δ 6.5–7.5 ppm) .

- Mass Spectrometry (HRMS): Confirms molecular formula (e.g., [M+H]⁺ peak at m/z calculated for C₁₉H₂₁FNO₃: 330.1504) .

Q. Basic: What biological activities have been reported for structural analogs of this compound?

Methodological Answer:

Analogous fluorophenyl-pyrrolidine derivatives exhibit:

- Enzyme Inhibition: Triazole-containing analogs show activity against ubiquitin-specific proteases (e.g., USP14) .

- Antimicrobial Properties: Pyrazolo-pyrimidine derivatives demonstrate MIC values of 2–8 µg/mL against S. aureus .

- Receptor Binding: Fluorophenyl groups enhance binding affinity to G-protein-coupled receptors (GPCRs) in molecular docking studies .

Comparative Bioactivity Table:

| Compound Class | Target | IC₅₀/EC₅₀ (µM) | Reference |

|---|---|---|---|

| Triazole-pyrrolidine derivatives | USP14 | 0.8–1.2 | |

| Pyrazolo-pyrimidine analogs | Bacterial enzymes | 2.0–4.0 |

Q. Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

Contradictions may arise from:

- Purity Issues: Validate compound purity via HPLC (>98%) and elemental analysis .

- Assay Variability: Standardize assays (e.g., use identical cell lines or enzyme batches) and include positive controls (e.g., known inhibitors) .

- Structural Confirmation: Re-analyze disputed compounds using X-ray crystallography to rule out stereochemical discrepancies .

Q. Advanced: What computational strategies predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding poses with target proteins (e.g., USP14 or kinases) .

- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .

- QSAR Modeling: Corporate substituent effects (e.g., electron-withdrawing fluorine) to predict activity trends .

Q. Advanced: How is metabolic stability evaluated during preclinical studies?

Methodological Answer:

- In Vitro Assays: Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS at 0, 15, 30, and 60 minutes .

- CYP450 Inhibition Screening: Use fluorogenic substrates to assess inhibition of CYP3A4/2D6 isoforms .

- Plasma Stability: Monitor degradation in plasma (37°C, pH 7.4) over 24 hours .

Q. Advanced: What strategies are used for enantiomeric resolution of the pyrrolidine moiety?

Methodological Answer:

- Chiral HPLC: Utilize columns like Chiralpak IA with hexane/isopropanol (90:10) to separate enantiomers .

- Diastereomeric Salt Formation: React with chiral acids (e.g., tartaric acid) and crystallize .

- Asymmetric Synthesis: Employ chiral catalysts (e.g., Jacobsen’s catalyst) during pyrrolidine ring formation .

Q. Advanced: How can researchers optimize reaction yields in large-scale synthesis?

Methodological Answer:

- Continuous Flow Reactors: Improve heat/mass transfer for exothermic steps (e.g., acylations) .

- DoE (Design of Experiments): Vary temperature, solvent polarity, and catalyst loading to identify optimal conditions .

- In Situ Monitoring: Use FTIR or Raman spectroscopy to track reaction progress and terminate at peak yield .

属性

IUPAC Name |

1-[3-(4-fluorophenyl)pyrrolidin-1-yl]-2-(4-hydroxy-3-methoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FNO3/c1-24-18-10-13(2-7-17(18)22)11-19(23)21-9-8-15(12-21)14-3-5-16(20)6-4-14/h2-7,10,15,22H,8-9,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTPVIIPEFFDBAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC(=O)N2CCC(C2)C3=CC=C(C=C3)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。